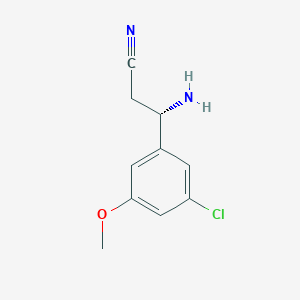
3-(3-Chloro-2-fluorophenyl)propanoic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H9Cl2FO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzene with propanoic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenylpropanoic acids .
Aplicaciones Científicas De Investigación
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluorophenyl)propanoic acid: Similar structure but with a different substitution pattern on the phenyl ring.
3-(3-Chloro-2-fluorophenyl)propanoic acid: The parent compound without the hydrochloride salt.
3-((2-Fluorobenzyl)oxy)propanoic acid: A related compound with an ether linkage instead of direct substitution on the phenyl ring
Uniqueness
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity and specificity in various applications .
Propiedades
Fórmula molecular |
C9H9Cl2FO2 |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8ClFO2.ClH/c10-7-3-1-2-6(9(7)11)4-5-8(12)13;/h1-3H,4-5H2,(H,12,13);1H |
Clave InChI |
UPIMEDNVFXRAFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)
![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)











